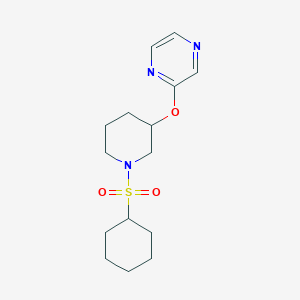

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine” is based on the piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .Chemical Reactions Analysis

Piperidines and their derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Antibacterial Agents Development

Research on heterocyclic compounds containing a sulfonamido moiety, including structures similar to 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine, has shown significant potential in the development of new antibacterial agents. Studies demonstrate the synthesis of novel compounds through reactions involving active methylene compounds, leading to derivatives with high antibacterial activities. This approach opens avenues for the creation of effective treatments against bacterial infections, showcasing the chemical's versatility in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Inhibitors for Adhesion Molecules

Compounds derived from 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine have been explored for their inhibitory activity on adhesion molecules, such as ICAM-1. These molecules play a crucial role in inflammation and autoimmune diseases. Research involving piperidine carboxylic acid derivatives has identified potent inhibitors that can modulate the upregulation of adhesion molecules, offering therapeutic potentials for treating inflammatory diseases and possibly reducing the severity of autoimmune responses (Kaneko et al., 2004).

Green Chemistry and Catalysis

The synthesis of pyrano[2,3-c]pyrazole derivatives has been enhanced by employing green chemistry principles, utilizing nano magnetic piperidinium benzene-1,3-disulfonate as a catalyst. This methodology emphasizes the importance of environmental sustainability in chemical synthesis, offering a clean, efficient, and economically viable route for producing heterocyclic compounds. Such advancements not only contribute to the field of green chemistry but also highlight the application of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine derivatives in facilitating eco-friendly synthetic processes (Ghorbani‐Vaghei et al., 2017).

Potential Substance P Antagonists

The exploration of piperidine derivatives for potential Substance P antagonists has been a significant area of research. Substance P is a neuropeptide associated with pain perception and the inflammatory response. Through structural modification and functional group transformation, derivatives of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine have been synthesized, showing promise as Substance P antagonists. This research avenue could lead to new pain management therapies and treatments for chronic inflammation (Rogiers et al., 2001).

Direcciones Futuras

The future directions for research on “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine” and similar compounds could include further exploration of their synthesis methods, investigation of their potential pharmacological applications, and evaluation of their safety and efficacy in preclinical and clinical studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been found to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to diverse pharmacological effects .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmaceutical activity .

Propiedades

IUPAC Name |

2-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(12-18)21-15-11-16-8-9-17-15/h8-9,11,13-14H,1-7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQSFUQDYMEGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)

![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)

![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)

![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)

![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)